(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one
Description
(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one (CAS: 72777-85-6) is a bicyclic γ-lactone derivative with a stereochemically complex structure. Its molecular formula is C₁₄H₂₆O₄Si, and it has a molar mass of 286.44 g/mol . The compound features a tert-butyldimethylsilyl (TBS) protecting group on the hydroxymethyl substituent at position 4, which enhances its stability during synthetic applications, particularly in prostaglandin synthesis . Key physical properties include a predicted density of 1.061 g/cm³ and a boiling point of 373.8°C .
The compound is synthesized via a multi-step route starting from cyclopentadiene and dichloroacetyl chloride. Key steps include a Baeyer-Villiger oxidation and a Prins reaction, followed by zinc dust reduction to yield the final product in 96.4% purity . Its role as a protected intermediate of Corey lactone diol (CAS: 32233-40-2) makes it critical in stereoselective syntheses of bioactive molecules .
Properties
IUPAC Name |
(3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4Si/c1-14(2,3)19(4,5)17-8-10-9-6-13(16)18-12(9)7-11(10)15/h9-12,15H,6-8H2,1-5H3/t9-,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFONLBDIZPCEQL-KKOKHZNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC2C1CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442554 | |
| Record name | (3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65025-94-7 | |
| Record name | (3aR,4S,5R,6aS)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aR,4S,5R,6aS)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/969U9P4EMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Intramolecular Ene Reaction
A central step in constructing the bicyclic framework involves an intramolecular ene reaction. In one protocol, 5-(but-3-enyl)-3-methylfuran-2(5H)-one (3 ) undergoes cyclization using BF₃·Et₂O as a Lewis acid at -78°C. The reaction proceeds via a chair-like transition state, favoring the formation of the cis-fused cyclopenta[b]furan-2-one (4 ) with high stereoselectivity (Table 1).
Table 1: Cyclization Conditions and Outcomes
| Precursor | Catalyst | Temp (°C) | Time (h) | Yield (%) | Stereoselectivity (cis:trans) |
|---|---|---|---|---|---|
| 3 | BF₃ | -78 | 24 | 72 | 9:1 |
| 3 | AgOTfa | 10 | 4 | 68 | 8:1 |
The use of BF₃ promotes a syn-periplanar alignment of the enophile and diene, ensuring the desired cis-ring junction. Silver trifluoroacetate (AgOTfa) offers milder conditions but slightly reduced selectivity.
Oxidation and Lactonization
Following cyclization, oxidation of secondary alcohols to lactones is critical. A two-step protocol involving Swern oxidation followed by acidic workup has been employed. Alternatively, hydrogen peroxide (H₂O₂) in methanol at -5°C efficiently oxidizes secondary alcohols to ketones, which subsequently undergo lactonization under basic conditions (e.g., NaOH). For example, treatment of 4 with 30% H₂O₂ and 5N NaOH at 30°C for 2 hours yields the γ-lactone core in 57% yield.
Protection-Deprotection Sequences
The TBDMS group is introduced early to shield the hydroxymethyl moiety during subsequent reactions. Deprotection is typically performed using tetrabutylammonium fluoride (TBAF) or acidic resins like Amberlyst-15. However, recent advances utilize methanol-water mixtures with catalytic HCl (12N) at 85–95°C for 4 hours, achieving quantitative deprotection without epimerization.
Stereochemical Control
The absolute configuration at C-4, C-5, and C-6a is established during the cyclization and oxidation steps. Chiral auxiliaries, such as R-(+)-α-phenylethylamine, have been employed to resolve racemic mixtures via diastereomeric salt formation. For instance, recrystallization of the benzylamine salt in ethyl acetate yields the (3aR,4S,5R,6aS)-enantiomer with >98% enantiomeric excess (ee).
Industrial-Scale Considerations
Large-scale production emphasizes cost-efficiency and safety. Continuous flow reactors enable precise control over exothermic steps (e.g., BF₃-mediated cyclization), while batch processes dominate oxidation stages. Solvent selection is critical; normal heptane and dichloromethane are preferred for their low toxicity and ease of removal.
Analytical Validation
Final products are characterized via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key NMR signals include δ 5.31–5.88 ppm (olefinic protons) and δ 3.30–3.92 ppm (hydroxymethyl and silyl ether protons) . Purity is assessed using HPLC with chiral stationary phases, ensuring compliance with pharmacopeial standards.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its functional groups make it a suitable candidate for labeling and tracking in various biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its reactivity and stability make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets. The hydroxyl and tert-butyldimethylsilyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with analogs sharing the hexahydro-2H-cyclopenta[b]furan-2-one core but differing in substituents and functional groups:
Key Differences in Physicochemical Properties
Lipophilicity : The TBS group in the target compound increases logP compared to the hydroxylated Corey lactone diol (CAS: 32233-40-2), enhancing membrane permeability .
Stability : TBS protection reduces susceptibility to oxidation and hydrolysis versus analogs like (3aR,4R,5R,6aS)-5-(benzoyloxy)... (CAS: 39746-01-5), which has a labile benzoyl ester .
Synthetic Utility : The dual-TBS analog (CAS: 61628-05-5) offers superior stability but requires harsh conditions for deprotection, limiting its use in sensitive reactions .
Biological Activity
(3aR,4S,5R,6aS)-4-(tert-Butyldimethylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one is an organic compound with significant biological activity. Its unique structure, characterized by a hexahydro-2H-cyclopenta[b]furan-2-one core and functional groups such as hydroxyl and tert-butyldimethylsilyl, contributes to its potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C14H26O4Si
- CAS Number : 65025-94-7
- Molecular Weight : 286.50 g/mol
The structural formula can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The hydroxyl group enhances its reactivity and binding affinity to enzymes and receptors involved in metabolic pathways. Specifically, it may modulate enzyme activities related to inflammation and cellular signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
3. Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Antioxidant Activity Assessment
A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a significant reduction in free radical concentrations compared to control samples.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Case Study 2: Anti-inflammatory Mechanism
In another study focused on its anti-inflammatory properties, the compound was tested on macrophage cell lines. The results indicated a decrease in TNF-alpha levels by approximately 40% at a concentration of 50 µM.
| Treatment Concentration (µM) | TNF-alpha Reduction (%) |
|---|---|
| 10 | 15 |
| 25 | 30 |
| 50 | 40 |
Q & A
Q. What are the key synthetic routes for preparing this compound, and how is the TBDMS protecting group introduced?
- Methodology: The TBDMS group is typically introduced via silylation of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or pyridine in anhydrous dichloromethane (DCM) under inert atmosphere. For cyclopenta[b]furanone cores, a precursor such as Corey lactone (hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one) is often functionalized. After silylation, purification via silica gel chromatography with ethyl acetate/hexane gradients is critical to isolate the product .
- Example Protocol: React Corey lactone derivative (1 eq) with TBDMSCl (1.2 eq) and imidazole (2 eq) in DCM at 0°C → RT for 12 hours. Monitor by TLC (Rf ~0.5 in 30% ethyl acetate/hexane).
Q. How is the stereochemical integrity of the compound confirmed during synthesis?
- Methodology: Optical rotation is used to verify enantiopurity. For example, the (3aR,4S,5R,6aS)-configured Corey lactone derivative exhibits a specific rotation of [α]D = -44° (c=1.4, MeOH), which should remain consistent after silylation. NMR (1H, 13C, DEPT) confirms regiochemistry: the TBDMS-protected methyl group appears as a singlet at δ ~0.1 ppm (6H, Si(CH3)2), while the cyclopentane and furanone protons show distinct coupling patterns (e.g., J = 5–8 Hz for adjacent protons) .
Q. What analytical techniques are recommended for purity assessment?
- Methodology:
- HPLC-MS (C18 column, 0.1% formic acid in H2O/MeCN gradient) to detect impurities (<2% by area).
- Melting point analysis : The unprotected Corey lactone melts at 117–119°C; deviations in the silylated derivative suggest impurities .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during TBDMS protection?
- Methodology: Use low-temperature silylation (0°C) to minimize epimerization. For example, a protocol achieving >98% ee involves reacting the alcohol with TBDMSCl in methanol/water with potassium bicarbonate, followed by acid quenching (H2SO4). Chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 90:10) confirms ee .
- Critical Parameters:
- Avoid protic solvents (e.g., water) during silylation to prevent premature deprotection.
- Monitor reaction progress via 1H NMR (disappearance of OH proton at δ ~2.5 ppm).
Q. What strategies mitigate competing side reactions (e.g., over-silylation or furanone ring opening)?
- Methodology:
- Controlled stoichiometry: Limit TBDMSCl to 1.1–1.3 eq to avoid di-silylation.
- Inert conditions: Use anhydrous DCM and molecular sieves to suppress hydrolysis.
- Additive screening: Catalytic DMAP (4-dimethylaminopyridine) accelerates silylation while reducing reaction time, minimizing side reactions .
Q. How does the TBDMS group influence the compound’s stability under acidic/basic conditions?
- Methodology:
- Stability testing: Expose the compound to trifluoroacetic acid (TFA)/H2O (95:5) for 1 hour. Monitor deprotection via TLC (silica gel, 10% MeOH/DCM). TBDMS is stable below pH 5 but cleaves rapidly in acidic conditions (pH < 2).
- Data Contradictions: Some studies report unexpected stability in mild bases (e.g., NaHCO3), suggesting steric shielding by the tert-butyl group .
Q. What mechanistic insights explain regioselectivity in cyclopenta[b]furanone functionalization?
- Methodology:
- DFT calculations (B3LYP/6-31G*) model the transition state, showing higher activation energy for silylation at C5-OH vs. C4-OH due to steric hindrance from the cyclopentane ring.
- Kinetic studies: Pseudo-first-order rate constants (kobs) derived from in-situ IR spectroscopy reveal faster silylation at C4-OH (kobs = 0.15 min⁻¹) compared to C5-OH (kobs = 0.03 min⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
